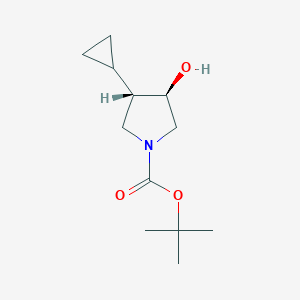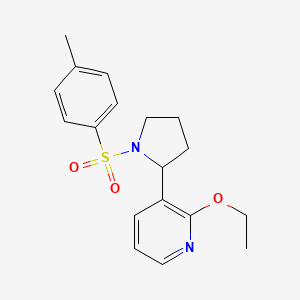
5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile: is a nitrogen-containing heterocyclic compound It features a pyrazole ring substituted with an amino group at the 5-position, an isopropylphenyl group at the 1-position, and a carbonitrile group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with β-dicarbonyl compounds in the presence of anhydrous tin (IV) chloride . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazole derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization with dicarbonyl compounds to form fused heterocyclic systems.
Common Reagents and Conditions:
Anhydrous Tin (IV) Chloride: Used as a catalyst in cyclization reactions.
Dicarbonyl Compounds: React with the pyrazole derivative to form fused heterocycles.
Major Products Formed:
Pyrazolo[3,4-b]pyridines: Formed through cyclization reactions with dicarbonyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Ligands for Catalysis: Nitrogen-containing heterocycles like 5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile can serve as ligands in metal-catalyzed reactions.
Biology and Medicine:
Phosphodiesterase Inhibitors: Derivatives of pyrazole compounds have been studied as selective inhibitors of phosphodiesterases, which are enzymes involved in various physiological processes.
Antiviral and Antimicrobial Agents: Compounds containing pyrazole moieties have shown potential as antiviral and antimicrobial agents.
Industry:
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties.
Wirkmechanismus
The exact mechanism of action for 5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, pyrazole derivatives can inhibit phosphodiesterases by binding to their active sites, thereby modulating various cellular processes .
Vergleich Mit ähnlichen Verbindungen
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile: Similar structure but lacks the isopropyl group.
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: Contains a chlorophenyl group instead of an isopropylphenyl group.
Uniqueness: The presence of the isopropylphenyl group in 5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Eigenschaften
Molekularformel |
C13H14N4 |
|---|---|
Molekulargewicht |
226.28 g/mol |
IUPAC-Name |
5-amino-1-(4-propan-2-ylphenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C13H14N4/c1-9(2)10-3-5-12(6-4-10)17-13(15)11(7-14)8-16-17/h3-6,8-9H,15H2,1-2H3 |
InChI-Schlüssel |
QVGYSLPAHYVSFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(C=N2)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![7-Chloro-5-nitrobenzo[d]oxazole](/img/structure/B11810163.png)

![2-Methyl-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11810169.png)


